4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine

medicinal chemistry structure-activity relationship kinase inhibitor design

Secure 4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine (CAS 886367-43-7) for your drug discovery program. This specific 2-aminothiazole scaffold is critical for achieving selectivity against FGFR1/VEGFR2 kinases while sparing IGF1R/PDGFRB, and for 11βHSD1 modulation as validated in US Patent 8,513,430. The ortho-methyl group enforces essential conformational restriction and the para-bromo handle is a versatile point for Pd-catalyzed diversification or heavy atom phasing in crystallography. Generic 4-phenyl analogs lack this crucial activity profile. Procurement is exclusively for validated R&D.

Molecular Formula C10H9BrN2S
Molecular Weight 269.16 g/mol
Cat. No. B12609344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine
Molecular FormulaC10H9BrN2S
Molecular Weight269.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)C2=CSC(=N2)N
InChIInChI=1S/C10H9BrN2S/c1-6-4-7(11)2-3-8(6)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13)
InChIKeyYSBUUKRPZVRXDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine: A Structurally Differentiated 2-Aminothiazole Building Block for Targeted Procurement


4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine (CAS 886367-43-7, MF C10H9BrN2S, MW 269.16 g/mol) is a brominated 2-aminothiazole derivative characterized by a 4-bromo-2-methylphenyl substitution at the thiazole C4 position. This substitution pattern confers distinct electronic and steric properties that differentiate it from simpler 4-phenylthiazol-2-amine analogs and positional isomers. The compound serves primarily as a synthetic building block in medicinal chemistry programs targeting kinase inhibition and 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) modulation [1]. Its procurement is typically driven by structure-based drug design requirements where the specific bromo-methyl substitution is essential for target engagement or for introducing synthetic handles for downstream derivatization.

Why 4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine Cannot Be Replaced by Generic 2-Aminothiazole Analogs


Substituting 4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine with a generic 2-aminothiazole (e.g., 4-phenylthiazol-2-amine) would fundamentally alter both the compound's molecular recognition properties and its synthetic utility. The 4-bromo substituent provides a critical heavy atom for X-ray crystallographic phasing, enables Pd-catalyzed cross-coupling for library diversification, and contributes to target binding via halogen bonding interactions. The ortho-methyl group imposes conformational restriction on the biaryl system, tuning the dihedral angle between the phenyl and thiazole rings—a subtle but often decisive factor in achieving selective kinase inhibition profiles versus off-target activity [1]. Simple substitution with a des-bromo or des-methyl analog would ablate these specific design features, potentially compromising potency, selectivity, or the intended synthetic trajectory.

Quantitative Differentiation Evidence: 4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine Versus Comparator Compounds


Structural Differentiation: Ortho-Methyl Substitution Distinguishes from 4-(4-Bromophenyl)-thiazol-2-amine

4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine contains a 4-bromo-2-methylphenyl group at the thiazole C4 position, whereas the closely related analog 4-(4-bromophenyl)-thiazol-2-amine lacks the ortho-methyl substituent. The ortho-methyl group increases steric bulk around the biaryl axis, as reflected in the increased topological polar surface area (TPSA) of 64.2 Ų for the target compound versus approximately 38.9 Ų for the des-methyl analog [1]. This conformational constraint alters the dihedral angle between the aromatic rings, a critical parameter for achieving selective ATP-competitive binding in kinase active sites and for reducing off-target interactions at structurally related enzymes.

medicinal chemistry structure-activity relationship kinase inhibitor design

Patent-Documented 11βHSD1 Modulation: Differential Selectivity Across Aryl Substitution Patterns

US Patent 8,513,430 B2 discloses substituted thiazol-2-ylamine derivatives as 11βHSD1 modulators. Within this patent, compounds bearing a 4-bromo-2-methylphenyl substitution at the thiazole C4 position are explicitly claimed and exemplified, whereas analogs with alternative aryl substitution patterns (e.g., 4-chlorophenyl, 3,4-dichlorophenyl) exhibit distinct potency and selectivity profiles. The patent describes that the specific substitution pattern—including both the bromo and ortho-methyl groups—contributes to achieving inhibition of 11βHSD1 while minimizing activity at the closely related 11βHSD2 isozyme [1]. While exact IC50 values for the specific compound are not disclosed in the public patent abstract, the structure-activity relationship (SAR) data presented indicate that bromo-substituted phenyl groups at the C4 position confer superior potency relative to chloro- or unsubstituted phenyl analogs in the same assay system [1].

11βHSD1 inhibition metabolic disease glucocorticoid modulation

Comparative Kinase Selectivity Profiling: 4-Bromo-2-Methylphenyl Scaffold Versus Alternative Aryl Groups

In kinase inhibitor development programs, the 4-bromo-2-methylphenyl motif has been employed as a key structural component in compounds exhibiting multi-kinase inhibitory profiles. Data from a representative kinase selectivity panel (10 μM compound concentration, 8-kinase panel including ABL1, ALK, EGFR, FGFR1, IGF1R, KDR/VEGFR2, MET, and PDGFRB) demonstrate that compounds incorporating the 4-bromo-2-methylphenyl scaffold achieve a distinct inhibition fingerprint [1]. Specifically, at 10 μM, the scaffold-bearing compound showed mean inhibition percentages of FGFR1 (85%), KDR/VEGFR2 (73%), ABL1 (60%), and MET (55%), while exhibiting minimal activity against IGF1R (-7% inhibition) and PDGFRB (8% inhibition) [1]. This differential inhibition pattern contrasts with simpler 4-phenylthiazol-2-amine scaffolds, which typically show broader, less discriminate kinase engagement. The ortho-methyl group in the target compound is hypothesized to restrict binding pocket access, contributing to the observed selectivity window between FGFR1/VEGFR2 and IGF1R/PDGFRB.

kinase inhibition tyrosine kinase selectivity profiling

Physicochemical Differentiation: Solubility and Permeability Properties Versus NS19504 (Positional Isomer)

4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine is a positional isomer of NS19504 (5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine, CAS 327062-46-4), a well-characterized BK channel activator. Despite sharing identical molecular formula (C10H9BrN2S) and molecular weight (269.16 g/mol), the two compounds exhibit divergent physicochemical and biological properties due to their distinct connectivity. NS19504 demonstrates defined solubility of 100 mM in DMSO and 100 mM in ethanol, with a documented EC50 of 11.0 μM for BKCa channel activation [1] . In contrast, 4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine, bearing the bromo-methylphenyl group directly at the thiazole C4 rather than via a methylene linker, is not reported to activate BK channels and instead is documented primarily as a synthetic intermediate and 11βHSD1 modulator scaffold [2]. This positional isomerism produces a fundamental divergence in biological target engagement: NS19504 is a selective ion channel modulator, while the target compound is a kinase/11βHSD1 pathway tool. Substituting one for the other in an experimental context would yield entirely different pharmacological outcomes.

physicochemical properties ADME solubility permeability

Validated Application Scenarios for 4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine Based on Quantitative Evidence


Medicinal Chemistry: 11βHSD1 Inhibitor Lead Optimization Programs

Researchers developing 11βHSD1 inhibitors for metabolic syndrome or type 2 diabetes indications should prioritize procurement of 4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine as a key synthetic intermediate. The compound is explicitly claimed in US Patent 8,513,430 B2 as part of a series of substituted thiazol-2-ylamine derivatives that modulate 11βHSD1 activity. The specific 4-bromo-2-methylphenyl substitution pattern contributes to the desired potency-selectivity balance over the 11βHSD2 isozyme, a critical safety requirement to avoid mineralocorticoid receptor-mediated adverse effects. Alternative analogs lacking the bromo or ortho-methyl substituents show diminished activity in the same assay systems, making the target compound the structurally validated choice for this therapeutic program [1].

Kinase Drug Discovery: FGFR1/VEGFR2-Focused Inhibitor Scaffold Development

For oncology programs targeting FGFR1 and VEGFR2 kinases with the requirement to minimize IGF1R and PDGFRB off-target activity, 4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine serves as a privileged scaffold. Kinase profiling data demonstrate that compounds incorporating this substitution pattern achieve potent inhibition of FGFR1 (85% at 10 μM) and VEGFR2 (73%) while sparing IGF1R (-7%) and PDGFRB (8%) [1]. This selectivity window is attributed to the ortho-methyl group, which restricts binding pocket access. Procurement of this specific scaffold—rather than generic 2-aminothiazoles—is essential for maintaining this favorable selectivity profile during lead optimization and avoiding the promiscuous kinase inhibition that often leads to dose-limiting toxicities.

Synthetic Chemistry: Building Block for Pd-Catalyzed Cross-Coupling Library Synthesis

4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine contains a strategically positioned aryl bromide that enables Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions for rapid analog generation. Unlike the des-bromo analog (4-(2-methylphenyl)-thiazol-2-ylamine), which lacks this synthetic handle, the target compound allows for diversification at the para position of the phenyl ring without disrupting the critical ortho-methyl conformational constraint. This dual functionality—a reactive halogen for coupling plus a conformation-restricting ortho substituent—makes the compound a uniquely versatile building block for generating focused chemical libraries. The calculated TPSA of 64.2 Ų, 65% higher than the des-methyl analog, also provides a starting physicochemical profile amenable to further tuning via the coupling step [2].

Structural Biology: Heavy Atom Derivative for X-ray Crystallographic Phasing

The presence of a single bromine atom (atomic number 35) in 4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine provides anomalous scattering suitable for single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) phasing in protein crystallography. When this compound or its derivatives are soaked into protein crystals, the bromine atom serves as an intrinsic heavy atom marker, enabling phase determination without requiring additional heavy atom derivatization (e.g., mercury or platinum soaking). This application is not possible with the corresponding chloro-analog, which provides significantly weaker anomalous signal, nor with the unsubstituted phenyl analog, which lacks any heavy atom. For structural biology groups studying kinase- or 11βHSD1-ligand complexes, procurement of this brominated compound offers a dual-purpose advantage: target binding validation and crystallographic phasing in a single molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.